1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole
CAS No.: 442554-58-7
Cat. No.: VC21368513
Molecular Formula: C13H15BrN2O3S
Molecular Weight: 359.24g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 442554-58-7 |
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Molecular Formula | C13H15BrN2O3S |
Molecular Weight | 359.24g/mol |
IUPAC Name | 1-(5-bromo-2-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
Standard InChI | InChI=1S/C13H15BrN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)12-8-10(14)4-5-11(12)19-3/h4-9H,1-3H3 |
Standard InChI Key | GLHUGGMFTZYSII-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Canonical SMILES | CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Introduction
Structural Characteristics
Chemical Structure and Physical Properties
1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole consists of three main structural components: a 5-bromo-2-methoxybenzene moiety, a sulfonyl linkage (-SO₂-), and a 2-isopropyl-1H-imidazole group. The molecular formula is C₁₃H₁₅BrN₂O₃S, with a calculated molecular weight of approximately 359.24 g/mol.
Based on the properties of similar brominated compounds, this molecule would likely exist as a crystalline solid at room temperature. The presence of the sulfonyl group creates a tetrahedral center that influences the three-dimensional arrangement of the aromatic systems. Drawing from the solubility information of related compounds, it can be inferred that this compound would exhibit moderate solubility in polar organic solvents such as methanol and dichloromethane, but limited solubility in water due to its lipophilic character introduced by the methoxy and isopropyl groups .
The bromine atom at the 5-position of the benzene ring would impart specific reactivity patterns and electronic effects to the molecule. The methoxy group at the ortho position relative to the sulfonyl group would influence the electron density distribution in the aromatic system, potentially creating intramolecular interactions with the sulfonyl oxygen atoms.
Structural Comparisons with Related Compounds
Synthesis Methodologies
Reaction Conditions and Optimization
Based on the synthesis of related N-substituted heterocycles, optimal reaction conditions would likely include:
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Base Selection: Sodium hydride represents a strong base suitable for deprotonating the imidazole nitrogen . Alternative bases such as potassium carbonate or triethylamine might be considered depending on the specific reactivity requirements.
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Solvent Choice: Anhydrous DMF is commonly employed for such reactions , though other aprotic solvents including THF or dichloromethane might serve as alternatives based on solubility considerations.
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Temperature Control: The reaction would likely begin at low temperature (0-5°C) before warming to room temperature to control selectivity and minimize side reactions, similar to the procedure described for other N-substitution reactions .
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Reaction Monitoring: As noted for similar compounds, "thin-layer chromatography (UV, 254 nm) was used to detect the reaction process" , which would also be appropriate for tracking the progress of this sulfonylation reaction.
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Purification Strategy: Purification might involve washing with mixed solvent systems such as "petroleum ether/ethyl acetate (2:1, v/v)" followed by recrystallization from appropriate solvent combinations to obtain pure crystalline material.
Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole would encompass several spectroscopic techniques:
NMR Spectroscopy: The ¹H NMR spectrum would likely show distinctive signals for the isopropyl methyl groups (doublet, ~1.2-1.5 ppm), the isopropyl methine proton (septuplet, ~3.0-3.5 ppm), and the methoxy group (singlet, ~3.8-4.0 ppm). The aromatic region would display complex patterns for the benzene and imidazole protons in the range of 7.0-8.5 ppm.
Related brominated compounds show characteristic aromatic proton signals, as exemplified in the literature: "¹H NMR (300 MHz, CDCl₃) δ 7.50 (d, 4H), 7.32 (d, 2H), 7.20 (d, 2H)" . These patterns provide insight into the expected chemical shift ranges for our compound of interest.
Mass Spectrometry: Mass spectrometric analysis would confirm the molecular formula through accurate mass determination. The molecular ion peak would appear at m/z 359, with characteristic isotope patterns for bromine-containing compounds. Fragmentation patterns would likely include cleavage at the sulfonyl group and loss of the isopropyl group.
Related brominated compounds have been characterized using "APCI MS m/z 481 [C₂₄H₁₉BrN₂O₄+H]⁺" , suggesting similar ionization techniques would be applicable for our compound.
IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands for the sulfonyl group (1350-1300 cm⁻¹ and 1150-1100 cm⁻¹), the methoxy C-O stretching (1250-1200 cm⁻¹), and the imidazole C=N stretching (1600-1500 cm⁻¹).
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive three-dimensional structural information. Based on crystal structures of related compounds, several structural features might be anticipated:
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The conformation around the sulfonyl group would be of particular interest, especially the dihedral angles between the benzene and imidazole rings. Related structures show that connected aromatic systems can adopt non-coplanar arrangements, with dihedral angles approaching perpendicularity due to steric constraints .
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Key bond lengths would include the S=O bonds (typically 1.43-1.44 Å), the S-N bond connecting to the imidazole (expected around 1.65-1.70 Å), and the S-C bond to the benzene ring (approximately 1.75-1.80 Å).
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Intermolecular interactions in the crystal packing, potentially including halogen bonding involving the bromine atom and hydrogen bonding interactions with the sulfonyl oxygen atoms.
The literature notes that for related structures, "single crystals were obtained from n-hexane/ethyl acetate (6:1, v/v) solution" , suggesting similar crystallization conditions might be suitable for our compound.
Future Research Directions
Synthesis Optimization
Future research should focus on developing efficient and selective synthetic routes for 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole. This would include:
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Optimization of reaction conditions, including base selection, solvent choice, and temperature profile to maximize yield and purity.
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Investigation of alternative synthetic approaches, potentially including direct sulfonylation of the imidazole or late-stage bromination strategies.
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Development of scalable processes suitable for producing larger quantities of the compound for comprehensive evaluation.
Comprehensive Biological Evaluation
A systematic investigation of the biological properties of 1-(5-Bromo-2-methoxy-benzenesulfonyl)-2-isopropyl-1H-imidazole would provide valuable insights into its potential therapeutic applications:
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Screening against a panel of enzyme targets to identify potential inhibitory activities.
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Evaluation of antimicrobial properties against a range of bacterial and fungal pathogens.
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Assessment of anti-inflammatory activity through both in vitro and in vivo models.
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Investigation of structure-activity relationships through the synthesis and evaluation of close structural analogs.
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